molecular formula C13H13ClO3 B5785377 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one

Cat. No. B5785377
M. Wt: 252.69 g/mol
InChI Key: WZFAUXPZGDBPPE-UHFFFAOYSA-N
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Description

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one, also known as Clotrimazole, is a widely used antifungal medication that belongs to the azole class of drugs. It is used to treat various fungal infections such as ringworm, athlete's foot, and jock itch. Clotrimazole works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane.

Mechanism of Action

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Ergosterol is necessary for maintaining the structural integrity of the fungal cell membrane, and its inhibition leads to the disruption of the membrane, causing cell death.
Biochemical and Physiological Effects:
3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has been shown to have minimal toxicity in humans and has a good safety profile. It is rapidly absorbed and metabolized in the liver, and its metabolites are excreted in the urine. It has been reported to cause minimal side effects such as skin irritation and itching.

Advantages and Limitations for Lab Experiments

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a widely used antifungal medication that has been extensively studied for its antifungal activity. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. However, its effectiveness may vary depending on the fungal species being tested, and it may not be effective against all fungal infections.

Future Directions

There are several potential future directions for research on 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one. One area of interest is its potential use in treating other medical conditions such as cancer and Alzheimer's disease. It has been shown to have anticancer activity in vitro and in vivo, and its mechanism of action in cancer cells is similar to that in fungal cells. Another area of interest is the development of new formulations and delivery systems for 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one to improve its efficacy and reduce its side effects.
In conclusion, 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one is a widely used antifungal medication that has been extensively studied for its antifungal activity. It works by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. It has a good safety profile and is relatively inexpensive, making it an attractive option for laboratory experiments. There are several potential future directions for research on 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one, including its potential use in treating other medical conditions such as cancer and Alzheimer's disease.

Synthesis Methods

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one can be synthesized using various methods. One of the commonly used methods is the reaction between 2-chloro-4,6-dimethylpyrimidine and ethyl acetoacetate, followed by cyclization with 1,3-dimethoxy-2-propanol in the presence of a base. The resulting product is then chlorinated using thionyl chloride to obtain 3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one.

Scientific Research Applications

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one has been extensively studied for its antifungal activity and has been found to be effective against a wide range of fungal species. It has also been investigated for its potential use in treating other medical conditions such as cancer and Alzheimer's disease.

properties

IUPAC Name

3-chloro-7-ethoxy-4,8-dimethylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClO3/c1-4-16-10-6-5-9-7(2)11(14)13(15)17-12(9)8(10)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZFAUXPZGDBPPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=C(C(=O)O2)Cl)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-7-ethoxy-4,8-dimethyl-2H-chromen-2-one

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